n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine
Description
n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine is a heterocyclic amine featuring a 1,2,3-triazole core substituted with an ethyl group at the 1-position and a tert-butylamine (2-methylpropan-2-amine) moiety linked via a methylene bridge. This compound is synthesized via alkylation or deprotection strategies involving intermediates such as N-(tert-butoxycarbonyl)-protected precursors, as described in the experimental sections of Di Pietro’s work .
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
N-[(1-ethyltriazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-13-7-8(11-12-13)6-10-9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
HWRPZLKURLTGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .
Starting Materials: Ethyl azide and propargylamine.
Catalyst: Copper (I) bromide (CuBr).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature for 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine , the following compounds are analyzed:
Key Findings:
Structural Diversity: The target compound’s tert-butylamine group distinguishes it from analogs like N-[2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine, which has a shorter ethyl linker and lacks steric hindrance . This bulk may enhance binding selectivity in biological systems. Sugar-conjugated triazoles (e.g., fucopyranosyl derivative ) introduce hydrophilicity and carbohydrate-recognition motifs, contrasting with the hydrophobic tert-butyl group.
Synthetic Strategies: The target compound relies on alkylation/deblocking methods , whereas analogs like the benzyl-thiadiazole-triazole hybrid and fucopyranosyl derivative utilize CuAAC click chemistry, emphasizing modularity for diverse functionalization.
Biological Relevance: While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit antimicrobial , glycobiological , and pharmaceutical impurity roles.
In contrast, simpler derivatives like N-[2-(1-Ethyl-triazol-4-yl)ethyl]-N-methylamine remain synthetically accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
